N-[4-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide
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Overview
Description
Compound X , is a synthetic organic molecule with a complex structure. Let’s break it down:
- The core structure consists of a thiophene ring (a five-membered heterocycle containing sulfur) fused with a phenyl ring .
- The carboxamide group (CONH₂) is attached to the phenyl ring, and the propan-2-yloxy group (CH₃CH(OCH(CH₃)₂)) is linked to the other phenyl ring.
Preparation Methods
Synthetic Routes::
Direct Synthesis:
Multistep Synthesis:
- Reactions typically occur under anhydrous conditions using suitable solvents (e.g., dichloromethane, tetrahydrofuran).
- Catalysts (e.g., triethylamine, pyridine) may be employed to facilitate reactions.
- Temperature control is crucial to avoid side reactions.
- Industrial-scale production of Compound X involves optimizing the synthetic route for efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
Compound X undergoes various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form a thiophene-2-carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents: Examples include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and Lewis acids (e.g., AlCl₃).
Major Products: These reactions lead to derivatives of Compound X with modified functional groups.
Scientific Research Applications
Compound X finds applications in various fields:
Medicine: Investigated as a potential drug candidate due to its diverse pharmacological activities (e.g., antibacterial, anti-inflammatory, antitumor).
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets (e.g., enzymes, receptors).
Industry: Employed in materials science (e.g., organic electronics, polymers).
Mechanism of Action
- Compound X likely exerts its effects through interactions with specific molecular targets (e.g., enzymes, receptors).
- Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
- Compound X stands out due to its unique combination of functional groups.
- Similar compounds include other thiophene derivatives, amides, and phenyl-substituted molecules.
Properties
Molecular Formula |
C21H20N2O3S |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[4-[(3-propan-2-yloxybenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H20N2O3S/c1-14(2)26-18-6-3-5-15(13-18)20(24)22-16-8-10-17(11-9-16)23-21(25)19-7-4-12-27-19/h3-14H,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
KGHXCGAXDVIMEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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